Methyl 1-(4-bromophenyl)aziridine-2-carboxylate
Description
Methyl 1-(4-bromophenyl)aziridine-2-carboxylate is an aziridine derivative featuring a 4-bromophenyl substituent at the nitrogen atom and a methyl ester group at the C2 position of the aziridine ring. Aziridines are strained three-membered heterocycles with significant reactivity, making them valuable intermediates in organic synthesis and medicinal chemistry.
Properties
CAS No. |
866030-59-3 |
|---|---|
Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
methyl 1-(4-bromophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)9-6-12(9)8-4-2-7(11)3-5-8/h2-5,9H,6H2,1H3 |
InChI Key |
FOQIYFZPXZFOBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-bromophenyl)aziridine-2-carboxylate typically involves the reaction of 4-bromobenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the aziridine ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromophenyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: This is the most common reaction, where nucleophiles attack the aziridine ring, leading to ring opening and formation of various products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Ring Opening: Produces a variety of amines, alcohols, and thiols depending on the nucleophile used.
Oxidation: Forms oxides or hydroxylated products.
Reduction: Results in the formation of amines.
Scientific Research Applications
Chiral Building Blocks
Chirality and Synthesis
Methyl 1-(4-bromophenyl)aziridine-2-carboxylate serves as an effective chiral building block due to its ability to undergo various transformations while maintaining stereochemical integrity. Its use in asymmetric synthesis allows for the production of enantioenriched compounds that are crucial in pharmaceutical development .
Applications in Drug Development
The compound has been employed in the synthesis of several bioactive molecules, including enzyme inhibitors and alkaloids. For instance, aziridine-2-carboxylates have been utilized to create inhibitors for aspartic acid proteases, showcasing their potential in treating diseases related to enzyme dysregulation .
Medicinal Chemistry
Bioactive Molecules
Research indicates that aziridine derivatives, including this compound, can be transformed into various bioactive molecules through ring-opening reactions and functional group transformations. These transformations enable the introduction of diverse functional groups that can enhance pharmacological properties .
Case Studies
- Aziridine Peptide Synthesis : A study demonstrated the synthesis of aziridine peptides using this compound as a starting material. The resulting peptides exhibited significant biological activity against specific targets, highlighting the compound's utility in drug discovery .
- Synthesis of Alkaloids : Another application involved using this compound in the synthesis of complex alkaloids. The aziridine framework facilitated the construction of intricate structures that are characteristic of natural products with therapeutic potential .
Mechanistic Studies
Recent mechanistic studies have elucidated the pathways through which this compound participates in chemical reactions. These studies provide insights into its reactivity patterns and the influence of substituents on reaction outcomes, which are critical for optimizing synthetic routes in drug development .
Mechanism of Action
The mechanism of action of Methyl 1-(4-bromophenyl)aziridine-2-carboxylate primarily involves the alkylation of nucleophilic sites in biological molecules. The strained aziridine ring is highly reactive and can open upon interaction with nucleophiles such as thiol groups in proteins, leading to the formation of covalent bonds. This alkylation can inhibit enzyme activity and disrupt protein function, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Methyl 1-(4-bromophenyl)aziridine-2-carboxylate with sulfonamide-containing aziridine derivatives from and :
Key Observations:
- Molecular Weight: The target compound’s molecular weight (~255.3) is comparable to C-3320, but sulfonamide derivatives (e.g., C-3316, C-3324) exhibit higher weights due to the sulphonyl (SO₂) group .
- Substituent Effects: The bromophenyl group is purely electron-withdrawing, whereas sulphonamides introduce additional hydrogen-bonding capabilities and polarity. This difference impacts solubility and biological interactions .
- Melting Points: Sulphonamide derivatives with carboxamide groups (e.g., C-3324) exhibit higher melting points, likely due to intermolecular hydrogen bonding .
Spectroscopic and Analytical Data
- NMR Spectroscopy: Sulphonamide derivatives (e.g., C-3316, C-3320) show distinct ¹H-NMR shifts for sulphonyl-linked aromatic protons (~7.5–8.5 ppm) and sulphonyl group signals in ¹³C-NMR. In contrast, the target compound’s 4-bromophenyl group would exhibit deshielded aromatic protons near 7.2–7.6 ppm, with bromine causing characteristic splitting patterns .
- LCMS Data: Sulphonamide derivatives consistently show [M+H]⁺ peaks matching their molecular weights (e.g., 256.2 for C-3320), while the target compound’s LCMS data is unreported but expected to align with its calculated mass .
Biological Activity
Methyl 1-(4-bromophenyl)aziridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Structural Overview
This compound belongs to the aziridine family, characterized by a three-membered cyclic amine structure. The presence of a bromophenyl group enhances its electrophilicity, making it a valuable intermediate in organic synthesis. The compound's structure can be summarized as follows:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| This compound | Aziridine ring with a para-bromophenyl substituent | High reactivity due to ring strain and electrophilicity |
| Methyl 1-(3-bromophenyl)aziridine-2-carboxylate | Similar aziridine structure, different bromine position | Potentially different reactivity patterns |
| Ethyl 1-(4-bromophenyl)aziridine-2-carboxylate | Ethyl ester instead of methyl | May exhibit different solubility properties |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Aziridination Reactions : Utilizing electrophilic reagents to introduce the aziridine ring.
- Cyclization Techniques : Employing cyclization strategies involving amino alcohols or other precursors.
- Functional Group Modification : Modifying existing aziridines to incorporate the bromophenyl group.
These methods allow for the production of this compound in a laboratory setting, facilitating further biological testing.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of aziridine derivatives, including this compound. In vitro evaluations have shown promising results against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for selected aziridine derivatives were found to be significantly lower than those for traditional antibiotics like ampicillin and streptomycin, indicating enhanced antibacterial efficacy .
- Compounds exhibiting MIC values of demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as novel antimicrobial agents .
Anticancer Activity
Aziridines are also recognized for their anticancer properties. The biological mechanisms often involve:
- DNA Interaction : Aziridines can form covalent bonds with DNA, leading to cross-linking that inhibits replication and induces cell death .
- Cytotoxicity Studies : In vitro cytotoxicity assessments on human cancer cell lines (e.g., HeLa cells) have shown that certain aziridine derivatives can induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
- Study on Antimicrobial Activity :
- Cytotoxicity Evaluation :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
